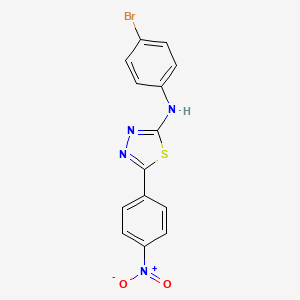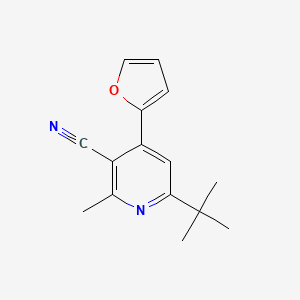
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is a chemical compound with the molecular formula C19H14N4O It is characterized by the presence of a phenyl group attached to a purine ring system, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone typically involves the reaction of a purine derivative with a phenyl-substituted ethanone. One common method includes the use of a Friedel-Crafts acylation reaction, where the purine derivative is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase, leading to the disruption of cellular proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of lysosomal pathways and mitochondrial dysfunction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(9-phenyl-9H-purin-8-yl)ethanone: Similar structure but with a different position of the phenyl group on the purine ring.
(S)-1-Phenyl-1-[4-(9H-purin-6-yl)phenyl]methanamine: Contains a methanamine group instead of an ethanone moiety.
Uniqueness
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is unique due to its specific substitution pattern on the purine ring and the presence of both phenyl and ethanone groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
70386-35-5 |
|---|---|
Molekularformel |
C19H14N4O |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
1-phenyl-2-(9-phenylpurin-6-yl)ethanone |
InChI |
InChI=1S/C19H14N4O/c24-17(14-7-3-1-4-8-14)11-16-18-19(21-12-20-16)23(13-22-18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
InChI-Schlüssel |
FMYSUPBJHWGFPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)







